![molecular formula C12H18N2O3S B7570286 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide, also known as OBESA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. OBESA is a sulfonamide derivative that has been synthesized through a simple and efficient method.
Applications De Recherche Scientifique
4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide has shown potential in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide may act by inhibiting the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells.
4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide has also been investigated for its potential use as a diagnostic tool. It has been shown to selectively bind to carbonic anhydrase IX, which is a biomarker for many types of cancer. This selectivity makes 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide a promising candidate for the development of imaging agents for cancer diagnosis.
Mécanisme D'action
The mechanism of action of 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of carbonic anhydrase IX. This enzyme is involved in the regulation of pH in cancer cells and is overexpressed in many types of cancer. By inhibiting the activity of this enzyme, 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide may be able to disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis. The compound has also been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide is its selectivity for carbonic anhydrase IX. This selectivity makes it a promising candidate for the development of imaging agents for cancer diagnosis. 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide is also relatively easy to synthesize, making it readily available for scientific research.
However, there are also limitations to the use of 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide in lab experiments. The compound has not yet been extensively studied in vivo, and its safety profile is not well understood. Additionally, the mechanism of action of 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide is not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for research on 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide. One area of research is the development of imaging agents for cancer diagnosis. 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide's selectivity for carbonic anhydrase IX makes it a promising candidate for this application.
Another area of research is the development of 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide derivatives with improved selectivity and potency. By modifying the structure of 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide, it may be possible to develop compounds with greater selectivity for carbonic anhydrase IX and improved anticancer activity.
Finally, more research is needed to fully understand the mechanism of action of 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide. By elucidating the mechanism of action, it may be possible to develop more effective anticancer therapies based on this compound.
Conclusion:
In conclusion, 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide is a promising compound with potential applications in scientific research. Its selectivity for carbonic anhydrase IX makes it a promising candidate for the development of imaging agents for cancer diagnosis. Additionally, 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for anticancer therapies. However, more research is needed to fully understand the mechanism of action of 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide and to develop more effective derivatives of this compound.
Méthodes De Synthèse
4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide can be synthesized through a simple and efficient method that involves the reaction of 4-aminobenzenesulfonamide with oxirane-2-carboxylic acid ethyl ester. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of 4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide has been well-documented in the literature, and the compound can be easily obtained for scientific research purposes.
Propriétés
IUPAC Name |
4-[2-(oxolan-3-ylamino)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c13-18(15,16)12-3-1-10(2-4-12)5-7-14-11-6-8-17-9-11/h1-4,11,14H,5-9H2,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPWCDBPVVUNDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



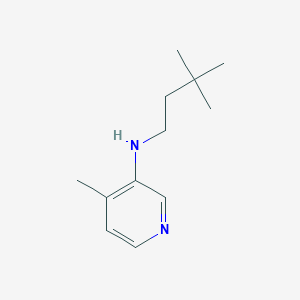
![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)
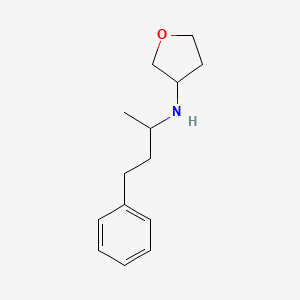
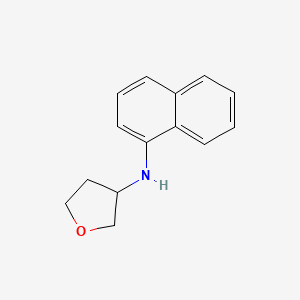
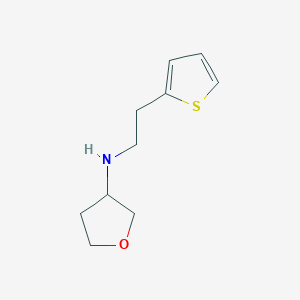

![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
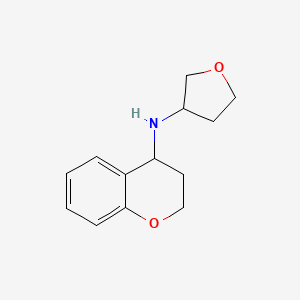
![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)

![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)